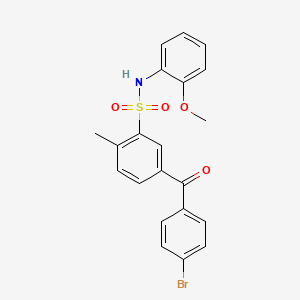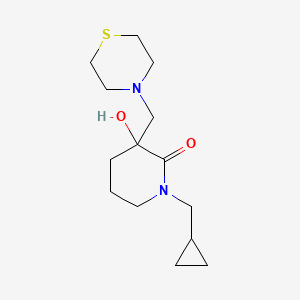![molecular formula C16H19ClN2O3S B6087108 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6087108.png)
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, also known as CP-101,606, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. This compound has been extensively studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia.
作用机制
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the central nervous system. By blocking the activation of the NMDA receptor, 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole reduces the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can help to prevent excitotoxicity and neuronal damage. It has also been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, which can help to protect the neurons from oxidative stress.
实验室实验的优点和局限性
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. It has also been shown to have neuroprotective effects in animal models of brain injury and stroke, which makes it a potential therapeutic agent for these conditions. However, 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain a steady concentration of the compound in the brain. It also has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. One area of research is the development of new and improved synthesis methods for the compound, which could lead to higher yields and greater purity. Another area of research is the investigation of the potential therapeutic applications of 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole in various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, future research could focus on the development of new NMDA receptor antagonists that have improved pharmacokinetic and pharmacodynamic properties compared to 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. Finally, research could focus on the development of new experimental models to better understand the role of the NMDA receptor in various neurological disorders.
合成方法
The synthesis of 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole involves several steps, starting with the reaction of 3-chlorobenzenesulfonyl chloride with pyrrolidine to form 1-[(3-chlorophenyl)sulfonyl]pyrrolidine. This intermediate is then reacted with 5-ethyl-3-methylisoxazole-4-carboxylic acid to form the final product, 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. The synthesis method of 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been optimized to produce high yields of the compound with high purity.
科学研究应用
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been extensively studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have a potent and selective antagonistic effect on the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have neuroprotective effects in animal models of brain injury and stroke, and it has been suggested that it may have potential therapeutic applications in the treatment of these conditions.
属性
IUPAC Name |
4-[1-(3-chlorophenyl)sulfonylpyrrolidin-2-yl]-5-ethyl-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-3-15-16(11(2)18-22-15)14-8-5-9-19(14)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRQSJBJICFJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)


![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![3-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6087114.png)
![3-(diphenylmethyl)-5-isonicotinoyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087124.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)
